molecular formula C10H12N4O4 B166046 2',3'-Dideoxyxanthosine CAS No. 132194-28-6

2',3'-Dideoxyxanthosine

Cat. No. B166046
CAS RN: 132194-28-6
M. Wt: 252.23 g/mol
InChI Key: PDCOZUSCDLLKIV-NTSWFWBYSA-N
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Description

2’,3’-Dideoxyxanthosine is a chemical compound with the molecular formula C10H12N4O4. It is a type of nucleoside, which are key components of DNA and RNA. Nucleosides consist of a nitrogenous base attached to a sugar molecule .


Synthesis Analysis

The synthesis of 2’,3’-Dideoxyxanthosine and similar compounds involves radical deoxygenation of xanthate using environmentally friendly and low-cost reagents . The process includes the transformation of ribonucleosides into 2’,3’-dideoxynucleoside derivatives .


Molecular Structure Analysis

The molecular structure of 2’,3’-Dideoxyxanthosine is characterized by the absence of hydroxyl groups at the 2’ and 3’ positions on the ribose . This structure is significant in the Sanger method for DNA sequencing .

Scientific Research Applications

Comparative Pharmacokinetics

  • Pharmacokinetics of 2',3'-Dideoxynucleosides : Russell and Klunk (1989) compared the pharmacokinetics of 2',3'-dideoxyadenosine (ddA) and 2',3'-dideoxyinosine (ddI) in mice. They found that these compounds inhibit the HIV virus by blocking DNA elongation, as they compete with the natural substrate at the binding site of the viral reverse transcriptase and get incorporated into growing DNA chains (Russell & Klunk, 1989).

Enzymatic Termination of DNA

  • DNA Chain Termination : Toji and Cohen (1969) demonstrated that the triphosphate of dideoxyadenosine inhibits DNA synthesis by purified E. coli DNA polymerase. It acts as a competitive inhibitor and terminates polydeoxynucleotide chains (Toji & Cohen, 1969).

DNA Sequencing

  • DNA Sequencing Methodology : Sanger, Nicklen, and Coulson (1977) introduced a method for DNA sequencing using 2',3'-dideoxy and arabinonucleoside analogues of deoxynucleoside triphosphates, which act as chain-terminating inhibitors of DNA polymerase. This method is more rapid and accurate than previous methods (Sanger, Nicklen, & Coulson, 1977).

Synthesis and Biological Applications

  • Synthesis of α-S-ddNTP's : Auer et al. (1989) discussed the synthesis of 2′,3′-dideoxynucleoside-5′-O-(α-thio)triphosphates (α-S-ddNTP's) and their application in DNA sequencing and as potential inhibitors of HIV-1 reverse transcriptase (Auer et al., 1989).

Inhibition of HIV

  • Inhibition of HIV DNA Synthesis : Mitsuya et al. (1987) found that 2',3'-dideoxyadenosine and 2',3'-dideoxycytidine inhibit retroviral DNA synthesis and mRNA expression in T cells exposed to HIV. They effectively blocked reverse transcription from viral RNA to DNA and protected cells from viral infection in vitro (Mitsuya et al., 1987).

properties

IUPAC Name

9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4/c15-3-5-1-2-6(18-5)14-4-11-7-8(14)12-10(17)13-9(7)16/h4-6,15H,1-3H2,(H2,12,13,16,17)/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCOZUSCDLLKIV-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CO)N2C=NC3=C2NC(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2NC(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80157420
Record name 9-(2,3-Dideoxy-beta-D-glycero-pentofuranosyl)-9H-xanthosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3'-Dideoxyxanthosine

CAS RN

132194-28-6
Record name 9-(2,3-Dideoxy-beta-D-glycero-pentofuranosyl)-9H-xanthosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132194286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(2,3-Dideoxy-beta-D-glycero-pentofuranosyl)-9H-xanthosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2',3'-Dideoxyxanthosine
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Q & A

Q1: How is 2',3'-Dideoxyxanthosine synthesized, and what is its relationship to 2'-Deoxyisoguanosine?

A1: The research paper describes the synthesis of 2',3'-Dideoxyxanthosine (17) through the enzymatic deamination of 2',3'-dideoxyisoguanosine (2) by adenosine deaminase. [] Essentially, adenosine deaminase removes an amino group from 2',3'-dideoxyisoguanosine, resulting in the formation of 2',3'-Dideoxyxanthosine.

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